molecular formula C12H12O4 B8185424 (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid

(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B8185424
M. Wt: 220.22 g/mol
InChI Key: PVARIGOXRLDYSP-UHFFFAOYSA-N
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Description

(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound is characterized by a cyclopropane ring substituted with a benzyloxycarbonyl group and a carboxylic acid group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

One common method involves the reaction of cyclopropane derivatives with benzyl chloroformate under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group in synthetic chemistry, allowing selective reactions to occur at other sites of the molecule. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives such as:

The uniqueness of this compound lies in its combination of the cyclopropane ring and the benzyloxycarbonyl group, providing a balance of stability and reactivity that is valuable in various chemical and pharmaceutical contexts.

Properties

IUPAC Name

2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARIGOXRLDYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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